molecular formula C12H10Cl2N2O2S B2751245 N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide CAS No. 793715-97-6

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide

Cat. No. B2751245
M. Wt: 317.18
InChI Key: CYNLKHYCTVXKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide” is a complex organic compound. It likely contains an aromatic ring structure due to the presence of “phenyl” in its name, and it may have both amine (-NH2) and sulfonamide (-SO2NH2) functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or coupling . The exact method would depend on the starting materials and desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the amine and sulfonamide functional groups . These groups are often involved in reactions such as acid-base reactions, nucleophilic substitutions, and redox reactions .

Scientific Research Applications

Nanofiltration Membrane Development

Research has shown the synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment applications (Yang Liu et al., 2012).

Enzymatic Inhibition for Medical Research

Sulfonamide derivatives have been synthesized and tested as inhibitors against cytosolic carbonic anhydrase isoforms II and VII, showing significant inhibitory activity. This research elucidates the potential of these compounds in developing new therapeutic agents targeting enzyme inhibition (Ramazan Ulus et al., 2013).

Molecular Interactions and Crystal Structure Analysis

Studies have explored the molecular interactions, solubility, and crystal structures of various sulfonamide compounds, providing insights into their physicochemical properties and interactions in crystals and solutions. This research is crucial for the development of new materials and drugs (G. Perlovich et al., 2008).

Antimicrobial Properties

Sulfonamide-derived compounds have shown promising antibacterial activity, indicating their potential as bases for developing new antimicrobial agents. This includes the synthesis and evaluation of N-(un)substituted-N-((3,4-Methylenedioxyphenyl)methyl)arylsulfonamides for their effectiveness against various bacteria (Aziz‐ur‐Rehman et al., 2013).

Drug Design and Computational Analysis

Computational investigations on sulfonamide molecules, including ADME (Adsorption, Distribution, Metabolism, and Excretion) properties and molecular docking, have been conducted to understand their biological activity and potential as drug candidates. This encompasses structural and reactive site analysis, highlighting the importance of computational tools in drug development (N. Elangovan et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds with similar structures can pose risks such as flammability, toxicity, and environmental hazards .

properties

IUPAC Name

N-(4-aminophenyl)-2,6-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-2-1-3-11(14)12(10)19(17,18)16-9-6-4-8(15)5-7-9/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLKHYCTVXKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide

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